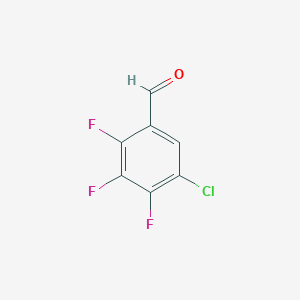
5-Chloro-2,3,4-trifluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 5-chloro-2,3,4-trifluorotoluene with an oxidizing agent to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors designed to handle the specific requirements of chlorination and fluorination processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the necessary industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Halogen exchange reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
Oxidation: 5-Chloro-2,3,4-trifluorobenzoic acid.
Reduction: 5-Chloro-2,3,4-trifluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Applications De Recherche Scientifique
5-Chloro-2,3,4-trifluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups on target molecules, leading to changes in their activity or stability. These interactions are crucial in its applications in medicinal chemistry and biochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorobenzaldehyde: Similar structure but lacks the chlorine atom.
3,4,5-Trifluorobenzaldehyde: Similar structure but with different positions of fluorine atoms.
2,3,5-Trifluorobenzaldehyde: Another trifluorobenzaldehyde derivative with different substitution pattern.
Uniqueness
5-Chloro-2,3,4-trifluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .
Propriétés
Formule moléculaire |
C7H2ClF3O |
|---|---|
Poids moléculaire |
194.54 g/mol |
Nom IUPAC |
5-chloro-2,3,4-trifluorobenzaldehyde |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H |
Clé InChI |
FLFHKEPFQPBDPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)F)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
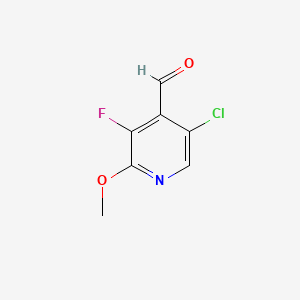



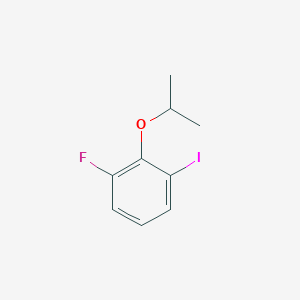

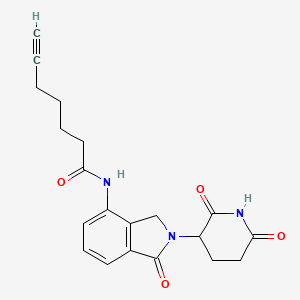
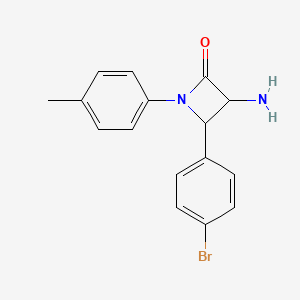

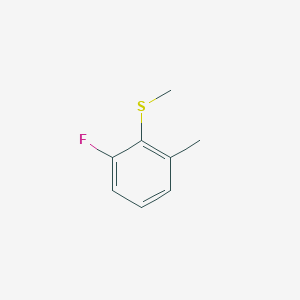

![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
